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molecular formula C12H14BrNO3S B8491075 1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carboxamide

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carboxamide

Cat. No. B8491075
M. Wt: 332.22 g/mol
InChI Key: NQLQONIHKVRYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079866B2

Procedure details

A 30% H2O2 solution (1.6 mL) was added drop-wise at rt to a mixture of 1-(2-bromophenylsulfonyl)cyclopentanecarbonitrile (1.6 g, 5.1 mmol), K2CO3 (2.1 g, 15 mmol), and DMSO (5 mL). The mixture was stirred for 30 min before diluting with water (40 mL) and isolating the precipitate via vacuum filtration. The precipitate was washed with water and air-dried to give the title compound (1.5 g, 89%). MS (ESI): mass calcd. for C12H19NO3S, 330.99; m/z found, 331.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.99-7.95 (m, 1H), 7.89-7.84 (m, 1H), 7.64-7.51 (m, 4H), 2.41-2.25 (m, 4H), 1.78-1.66 (m, 2H), 1.58-1.45 (m, 2H).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([C:13]1([C:18]#[N:19])[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11].C([O-])([O-])=[O:21].[K+].[K+].CS(C)=O>O>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([C:13]1([C:18]([NH2:19])=[O:21])[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)C1(CCCC1)C#N
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolating the precipitate
FILTRATION
Type
FILTRATION
Details
via vacuum filtration
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)C1(CCCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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